molecular formula C22H22ClN3O3 B2369008 N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-76-0

N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2369008
CAS No.: 899960-76-0
M. Wt: 411.89
InChI Key: LPNZTJGUJNDPKP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial and Antifungal Activity

  • A study by Doležal et al. (2010) explored the synthesis of pyrazinamide analogues, including compounds similar to N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide. These compounds showed promising antimycobacterial and antifungal activities, indicating potential applications in treating tuberculosis and fungal infections Doležal et al., 2010.

Molecular Structure Studies

  • Research by Kant et al. (2012) on compounds structurally related to this compound focused on the molecular structure and crystal interactions. Such studies are crucial in understanding the physical and chemical properties of these compounds Kant et al., 2012.

Synthesis and Antimicrobial Evaluation

  • Patil et al. (2021) conducted research on the synthesis of piperazine and triazolo-pyrazine derivatives, including compounds similar to the one . Their antimicrobial evaluation against various bacterial and fungal strains suggests potential applications in developing new antimicrobials Patil et al., 2021.

Antimycobacterial and Antibacterial Evaluation

  • A study by Semelková et al. (2017) on N-benzyl-3-chloropyrazine-2-carboxamides, related to the compound of interest, showed effectiveness against Mycobacterium tuberculosis and various bacterial strains, highlighting its potential in treating bacterial infections Semelková et al., 2017.

Synthesis and Crystal Structure Analysis

  • Research by Prabhuswamy et al. (2016) on the synthesis and crystal structure of pyrazole derivatives, structurally similar to this compound, contributes to the understanding of these compounds' crystallography and potential pharmaceutical applications Prabhuswamy et al., 2016.

Domino Synthesis Approach

  • A study by Palomba et al. (2018) on the domino synthesis of pyrazino-indoles and pyrroles, including similar compounds, demonstrates an efficient approach to producing biologically relevant molecules, which can be further explored for pharmaceutical applications Palomba et al., 2018.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-28-19-9-8-15(13-20(19)29-2)21-18-7-4-10-25(18)11-12-26(21)22(27)24-17-6-3-5-16(23)14-17/h3-10,13-14,21H,11-12H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNZTJGUJNDPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=CC=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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